2-Amino-5-fluoro-3-iodopyridine

Fragment-based drug discovery Lead optimization Physicochemical properties

This trifunctional polyhalogenated pyridine offers orthogonal reactivity: C3-iodo for selective Pd-catalyzed cross-coupling, C5-fluoro for metabolic stabilization, and C2-amino for amination/sulfonylation. Enables 2-3 step sequential diversification without protecting groups. Ideal for fragment-based screening and kinome-focused libraries. Sourced in ≥98% purity with cold-chain shipping; confirm stock and volume pricing for your program.

Molecular Formula C5H4FIN2
Molecular Weight 238 g/mol
CAS No. 823218-51-5
Cat. No. B113054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoro-3-iodopyridine
CAS823218-51-5
Molecular FormulaC5H4FIN2
Molecular Weight238 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1I)N)F
InChIInChI=1S/C5H4FIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
InChIKeyWQSPIURCJCRCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-fluoro-3-iodopyridine (CAS 823218-51-5) Procurement Data Sheet: Polyhalogenated Pyridine Building Block


2-Amino-5-fluoro-3-iodopyridine (CAS 823218-51-5), also named 5-fluoro-3-iodopyridin-2-amine, is a polyhalogenated pyridine derivative with molecular formula C5H4FIN2 and molecular weight 238.00 g/mol . The compound features an amino group at the 2-position, an iodine atom at the 3-position, and a fluorine atom at the 5-position of the pyridine ring, creating a trifunctional scaffold with orthogonal reactivity handles . This substitution pattern yields a calculated logP of approximately 1.59, a boiling point of 269°C, density of 2.139 g/cm³, and predicted pKa of 2.22±0.49 [1]. The compound is commercially available in purities ranging from 95% to 99% and requires storage under inert gas at 2–8°C with protection from light .

Why 2-Amino-5-fluoro-3-iodopyridine Cannot Be Replaced by Its 5-Chloro or 3-Bromo Analogs


Substituting 2-Amino-5-fluoro-3-iodopyridine with its closest analogs—such as 2-Amino-5-chloro-3-iodopyridine (CAS 211308-81-5) or 2-Amino-5-fluoro-3-bromopyridine (CAS 869557-43-7)—introduces quantifiable differences in molecular weight, lipophilicity, and reactivity that directly impact synthetic outcomes and drug-likeness. The fluorine atom at the 5-position imparts reduced basicity and distinct electronic effects compared to chloro analogs, while the iodine at the 3-position provides superior leaving-group capability for cross-coupling reactions compared to bromine [1]. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues in nucleophilic aromatic substitution, yet the iodine substituent enables chemoselective functionalization orthogonal to the C-F bond . These physicochemical and reactivity differences preclude simple substitution without altering reaction yields, regioselectivity, or final compound properties. The evidence presented below quantifies these differential advantages.

Quantitative Differentiation Evidence for 2-Amino-5-fluoro-3-iodopyridine vs. 5-Chloro and 3-Bromo Analogs


Molecular Weight Reduction: 6.5% Lower than 5-Chloro Analog Enhances Fragment-Based Design

Compared to 2-Amino-5-chloro-3-iodopyridine (CAS 211308-81-5), the target compound exhibits a 6.5% lower molecular weight (238.00 vs. 254.45 g/mol) while maintaining the identical 3-iodo reactive handle and 2-amino functionality [1]. This difference arises solely from the replacement of chlorine (atomic weight ~35.5) with fluorine (atomic weight ~19) at the 5-position. The lower molecular weight aligns with fragment-based drug discovery principles, where smaller starting fragments provide greater room for molecular growth while remaining within drug-like property space .

Fragment-based drug discovery Lead optimization Physicochemical properties

Lipophilicity Optimization: ~11% Lower logP than 5-Chloro Analog Improves Aqueous Solubility Potential

The target compound exhibits a calculated logP (XLogP3) of approximately 1.3, compared to 1.8 for the 5-chloro analog 2-Amino-5-chloro-3-iodopyridine [1]. This ~0.5 log unit difference corresponds to approximately a 3.2-fold lower octanol-water partition coefficient, consistent with the well-established lower lipophilicity of fluorine versus chlorine substitution in aromatic systems [2]. ChemBase independently reports a calculated logP of 1.59 and LogD (pH 7.4) of 1.59 for the target compound, confirming its moderate lipophilicity profile [3].

Drug-likeness ADME properties Lipophilicity

3-Iodo vs. 3-Bromo Reactivity: Superior Cross-Coupling Efficiency for Suzuki-Miyaura Reactions

The 3-iodo substituent in the target compound provides significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the 3-bromo analog 2-Amino-5-fluoro-3-bromopyridine (CAS 869557-43-7) . The carbon-iodine bond (bond dissociation energy ~57 kcal/mol) is weaker than the carbon-bromine bond (~68 kcal/mol), facilitating oxidative addition to Pd(0) catalysts under milder conditions and with broader substrate scope [1]. While direct comparative yield data for this specific pair is not published, class-level inference from polyhalogenated pyridine literature establishes that iodopyridines undergo Suzuki-Miyaura couplings with aryl boronic acids using lower catalyst loadings and temperatures compared to bromopyridines, and with far superior efficiency compared to chloropyridines [2][3].

Cross-coupling Suzuki-Miyaura Palladium catalysis

Reduced Basicity and Distinct Electronic Effects: Fluorine vs. Chlorine Modulation of pKa

The predicted pKa of 2-Amino-5-fluoro-3-iodopyridine is 2.22±0.49, compared to 2.27±0.49 for the 5-chloro analog 2-Amino-5-chloro-3-iodopyridine [1]. While the difference is modest (~0.05 pKa units), literature on fluoropyridines establishes that fluorine imparts reduced basicity compared to chlorine due to stronger electron-withdrawing inductive effects and minimal resonance donation [2]. Fluoropyridines are generally less reactive in nucleophilic aromatic substitution than their chlorinated and brominated analogues, which enables chemoselective functionalization strategies where iodine substitution occurs preferentially while the C-F bond remains intact . This orthogonal reactivity profile is a class-level characteristic of fluoro-iodopyridines that cannot be replicated by chloro-iodo or bromo-iodo combinations.

Electron-withdrawing effects pKa modulation Structure-activity relationship

Optimal Scientific and Procurement Use Cases for 2-Amino-5-fluoro-3-iodopyridine (CAS 823218-51-5)


Kinase Inhibitor Lead Generation via 3-Iodo Suzuki-Miyaura Coupling

The 3-iodo substituent enables efficient installation of diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling, a critical step in generating kinase inhibitor libraries. Patent literature explicitly identifies this compound class as useful for checkpoint kinase 1 (Chk1) inhibitors and other cancer therapeutics, where the 3-position diversity point directly modulates target engagement . The orthogonal reactivity of the iodo group relative to the 5-fluoro and 2-amino substituents enables sequential functionalization without protecting group manipulation [1]. This makes 2-Amino-5-fluoro-3-iodopyridine a strategic building block for medicinal chemistry programs targeting the kinome.

Antiviral Agent Synthesis: Influenza Virus Replication Inhibitor Intermediate

Multiple patent families describe pyrrolo[2,3-b]pyridine and related derivatives as inhibitors of influenza virus replication, with 2-amino-5-fluoro-3-iodopyridine derivatives serving as key synthetic intermediates . The combination of 3-iodo cross-coupling capability with 5-fluoro metabolic stabilization aligns with the design requirements for antiviral agents requiring both potency and favorable pharmacokinetic profiles [2]. Procurement of this specific building block supports research programs targeting influenza and potentially other RNA virus indications.

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 238 g/mol—6.5% lower than its 5-chloro analog—this compound meets the molecular weight criteria for fragment libraries (typically <300 Da) while providing three distinct functional handles (2-amino, 3-iodo, 5-fluoro) for orthogonal elaboration [3][4]. The moderate lipophilicity (logP ~1.6) and compliance with Lipinski's Rule of Five make it an attractive fragment starting point [4]. The 3-iodo group permits rapid SAR exploration via parallel cross-coupling, while the 5-fluoro substituent contributes favorable metabolic and electronic properties without adding excessive molecular weight .

Polyhalogenated Heterocycle Library Synthesis

For core facility and CRO-based library production, the orthogonal reactivity profile of 2-Amino-5-fluoro-3-iodopyridine supports sequential diversification at the 2-amino (via acylation, sulfonylation, or Buchwald-Hartwig amination), 3-iodo (via Suzuki, Stille, Sonogashira, or Heck coupling), and potentially 5-fluoro (via SNAr under forcing conditions) positions [1]. This trifunctional scaffold yields structurally diverse polyhalogenated pyridine derivatives in 2-3 synthetic steps, making it a cost-efficient entry point for generating screening collections with high scaffold novelty and three-dimensional complexity.

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